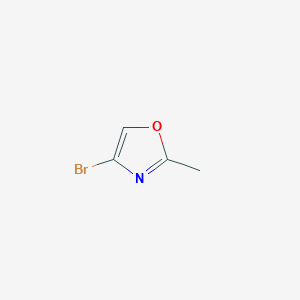

4-Bromo-2-methyloxazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-6-4(5)2-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTACCRQDCKTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Bedrock of Innovation: Oxazole Heterocycles in Synthesis and Medicine

Oxazole (B20620) derivatives are a cornerstone of modern organic and medicinal chemistry. tandfonline.comirjmets.comaip.org This five-membered aromatic heterocycle, containing one nitrogen and one oxygen atom, is a privileged scaffold found in a vast array of biologically active natural products and synthetic compounds. tandfonline.comirjmets.comchemrxiv.org

The significance of oxazoles stems from their ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.comjetir.org This property has led to the development of numerous oxazole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. irjmets.comaip.orgijpsonline.com In organic synthesis, the oxazole ring serves as a robust and versatile intermediate, amenable to a variety of chemical transformations for the construction of more complex molecules. irjmets.comaip.org

Table 1: Prominent Synthetic Methods for Oxazole Derivatives

| Synthesis Method | Description |

| Robinson-Gabriel Synthesis | Involves the cyclodehydration of β-acylamino ketones. irjmets.com |

| Fischer Oxazole Synthesis | Utilizes cyanohydrins and aldehydes to form the oxazole ring. irjmets.comijpsonline.com |

| Van Leusen Reaction | Employs tosylmethyl isocyanide (TosMIC) and an aldehyde. irjmets.comijpsonline.com |

| Bredereck Reaction | Involves the reaction of α-haloketones with formamide. ijpsonline.com |

The Halogen Advantage: Enhancing Synthetic Versatility

The introduction of a halogen atom, such as bromine, onto the oxazole (B20620) core dramatically enhances its utility as a synthetic building block. chemrxiv.org Halogenated oxazoles are key intermediates, providing a reactive handle for a multitude of cross-coupling reactions and other functionalizations. chemrxiv.org The carbon-bromine bond in compounds like 4-Bromo-2-methyloxazole is particularly useful for palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

This strategic placement of a bromine atom allows for the regioselective introduction of various substituents onto the oxazole ring, a crucial aspect in the rational design of new molecules with tailored properties. Furthermore, the presence of the halogen can influence the electronic properties of the oxazole ring, potentially modulating the biological activity of the final compound. The synthesis of these halogenated building blocks often involves direct bromination of the parent oxazole or more complex, multi-step sequences to achieve the desired regiochemistry. sci-hub.se

Charting New Territories: Advanced Research with 4 Bromo 2 Methyloxazole

Regioselective Bromination Strategies for Oxazole Ring Systems

Achieving regioselectivity in the bromination of oxazole rings is crucial for the synthesis of specifically substituted derivatives like this compound. The electron distribution within the oxazole ring dictates the positions most susceptible to electrophilic attack, which are typically C5 and C2. Therefore, direct bromination often requires strategies to favor substitution at the less reactive C4-position.

Direct Electrophilic Bromination of Pre-formed Oxazoles

Direct electrophilic bromination of oxazole derivatives can be challenging due to the inherent reactivity of the oxazole ring. The C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. However, by carefully controlling reaction conditions and the choice of brominating agent, regioselective bromination can be achieved. For instance, the bromination of certain 2-methyl-4-substituted oxazoles with N-bromosuccinimide (NBS) in chloroform (B151607) can lead to chemoselective monobromination at the 5-position. The reaction mechanism involves the electrophilic attack of the bromonium ion, generated from NBS, on the electron-rich C5-position of the oxazole ring.

The synthesis of various bromo-substituted aryloxazoles has been accomplished through the electrophilic aromatic bromination of a dimethoxy oxazole compound with NBS in THF at room temperature, yielding a mixture of mono-, di-, and tri-bromooxazoles. mdpi.com

Lithiation-Directed Bromination Approaches at Oxazole Ring Positions

A highly effective method for the regioselective synthesis of bromooxazoles involves a lithiation-bromination sequence. This approach takes advantage of the ability to selectively deprotonate specific positions on the oxazole ring with strong bases like n-butyllithium (n-BuLi), followed by quenching with an electrophilic bromine source. sci-hub.se

Direct lithiation of oxazole itself is known to occur at the C2 position. sci-hub.se Subsequent treatment with an electrophile like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) results in the formation of 2-bromooxazole. sci-hub.se To achieve bromination at the C4-position, a common strategy is to first lithiate a 2-substituted oxazole. However, the regioselectivity of lithiation can be influenced by the solvent. In polar aprotic solvents like DMF, an equilibrium can be established between the 2-lithiooxazole and its acyclic isonitrile enolate tautomer. This acyclic intermediate can then be brominated at the position corresponding to C4 of the re-cyclized oxazole. orgsyn.org By performing the lithiation at a slightly elevated temperature to allow for equilibration and then cooling before adding the brominating agent, high regioselectivity for the C4-bromide can be achieved. orgsyn.org

For example, the lithiation of 5-substituted oxazoles with n-BuLi in DMF, followed by quenching with NBS, has been shown to provide excellent regioselectivity for C4-bromination. orgsyn.org This method has been successfully applied to various 5-aryl and 5-heteroaryl oxazoles. orgsyn.org

Optimization of Bromination Conditions (e.g., N-Bromosuccinimide mediated)

The optimization of bromination conditions is critical to maximize the yield and regioselectivity of the desired bromo-oxazole derivative. N-Bromosuccinimide (NBS) is a widely used and versatile brominating agent for oxazoles. mdpi.com The choice of solvent, temperature, and reaction time significantly impacts the outcome. For instance, the bromination of 2-methyl-4-substituted oxazoles with NBS in chloroform at ambient to slightly elevated temperatures (room temperature to 40 °C) for 1–3 hours has been reported to give good yields of the 5-bromo derivative with high regioselectivity.

In some cases, the presence of a catalyst can influence the reaction. For example, mandelic acid has been shown to catalyze the regioselective aromatic bromination of certain substrates with NBS in aqueous conditions. organic-chemistry.org The optimization of reaction conditions often involves screening different solvents, bases (if applicable), and temperatures to find the ideal balance that favors the formation of the desired isomer while minimizing side reactions such as polybromination.

Cyclization Reactions for the Formation of the Oxazole Core

The construction of the oxazole ring through cyclization reactions is a fundamental and versatile strategy for synthesizing a wide array of oxazole derivatives, including those that would be difficult to obtain through substitution of a pre-formed ring. These methods often involve the condensation and subsequent cyclization of acyclic precursors.

Modern Catalytic Approaches for Oxazole Ring Construction

Modern synthetic chemistry has seen a surge in the development of catalytic methods for oxazole synthesis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. These approaches often utilize transition metal catalysts to facilitate the key bond-forming steps.

A variety of catalytic systems have been developed. For instance, copper(II) triflate can catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. organic-chemistry.org Trifluoromethanesulfonic acid (TfOH) has also been used to catalyze the reaction between α-diazoketones and amides or thioamides. organic-chemistry.org Furthermore, visible-light photoredox catalysis has enabled the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to produce substituted oxazoles. organic-chemistry.org

Palladium catalysts have proven to be particularly effective in the synthesis of oxazoles. One notable method involves the palladium(II)-catalyzed reaction of amides and ketones, proceeding through a C-N bond formation followed by a C-O bond formation to close the ring. organic-chemistry.orgacs.orgnih.gov This approach utilizes simple and readily available starting materials. organic-chemistry.orgacs.org The reaction is typically carried out in the presence of an oxidant and a co-catalyst. organic-chemistry.org

Another palladium-catalyzed route involves the reaction of N-propargylamides with aryl iodides. organic-chemistry.org This reaction is thought to proceed via a palladium-catalyzed coupling step followed by an in situ cyclization. organic-chemistry.org Additionally, a novel palladium-catalyzed and copper-mediated oxidative cyclization of propargyl esters and benzylamines has been developed to form trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.orgnih.gov This method involves the cascade formation of C-N and C-O bonds. rsc.orgnih.gov

Copper-Catalyzed Oxidative Cyclization Protocols

Copper-catalyzed oxidative cyclization has emerged as a powerful tool for the synthesis of substituted oxazoles from readily available starting materials. researchgate.netacs.org These methods often proceed under mild conditions and demonstrate broad substrate scope.

One prominent approach involves the copper(II)-catalyzed oxidative cyclization of enamides. nih.gov This reaction proceeds at room temperature via a vinylic C-H bond functionalization. A variety of 2,5-disubstituted oxazoles with aryl, vinyl, alkyl, and heteroaryl groups can be synthesized in moderate to high yields. nih.gov The proposed mechanism suggests that CuBr₂ acts as a single-electron oxidant, converting the enamine to a radical cation, which then undergoes cyclization. nih.gov

Another strategy is the copper-catalyzed tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds. acs.orgthieme-connect.com This method efficiently produces polysubstituted oxazoles. researchgate.netacs.org The optimal conditions for this reaction involve using copper acetate (B1210297) as the catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and iodine as an additive in DMF at room temperature. acs.org Heterogeneous copper catalysts, such as a copper(II) complex immobilized on MCM-41, have also been developed, offering the advantage of easy recovery and recyclability for up to eight cycles with consistent activity. thieme-connect.com

A facile synthesis of 2-amino-1,3-oxazoles has been developed through a Cu(I)-catalyzed oxidative cyclization of enamines and N,N-dialkyl formamides. nih.gov This one-pot reaction involves an oxidative C-N bond formation followed by an intramolecular C(sp²)-H bond functionalization/C-O cyclization. nih.gov

Table 1: Examples of Copper-Catalyzed Oxidative Cyclization for Oxazole Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Enamides | CuBr₂ | 2,5-Disubstituted oxazoles | Moderate to High | nih.gov |

| Benzylamine and Ethyl Acetoacetate | Cu(OAc)₂, TBHP, I₂ | Polysubstituted oxazoles | Moderate to Good | acs.org |

| Benzylamines and 1,3-Dicarbonyl Compounds | MCM-41-2N-Cu(OAc)₂, TBHP, I₂ | 2,4,5-Trisubstituted oxazoles | Good to Excellent | thieme-connect.com |

| Enamines and N,N-Dialkyl Formamides | Cu(I) catalyst | 2-Amino-1,3-oxazoles | Not specified | nih.gov |

Silver-Catalyzed Annulation Reactions

Silver-catalyzed reactions provide another effective route to oxazole derivatives. These methods often involve the activation of alkynes or other unsaturated systems.

A notable example is the silver-catalyzed synthesis of oxazoles through the oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides. rsc.org Mechanistic studies, including operando IR and EPR, suggest the involvement of an acyl cation and a Ag(II) species in a radical decarboxylative process. rsc.org

Silver(I) catalysis can also be employed in the cyclization of propargylamides to form functionalized oxazoles. acs.org The introduction of acyloxy groups on N-sulfonyl propargylamides leads to a highly regioselective migration of the sulfonyl group. acs.org Furthermore, allenylamides, which can be generated from propargylamides, undergo silver-catalyzed cyclization to produce 5-vinyloxazoles. acs.org

In the context of synthesizing more complex fused systems, a silver(I) acid-catalyzed cascade oxazole benzannulation has been explored for the synthesis of substituted naphthooxazoles from ortho-alkynylarylketones. actascientific.com

Van Leusen Oxazole Synthesis and its Contemporary Applications

The Van Leusen oxazole synthesis is a classic and highly efficient method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction is known for its versatility and has seen numerous contemporary applications and modifications. sciforum.netnih.govmdpi.com

The fundamental reaction involves the deprotonation of TosMIC, which then adds to an aldehyde. The resulting intermediate cyclizes to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole. organic-chemistry.org

Recent advancements have focused on improving the reaction conditions and expanding the substrate scope. For instance, the use of a pressure reactor has been shown to dramatically reduce reaction times from hours to just 20 minutes for the synthesis of various 1,3-oxazoles in moderate to good yields. sciforum.net Ionic liquids have also been employed as a solvent for the one-pot synthesis of 4,5-disubstituted oxazoles. nih.gov

The Van Leusen reaction has been utilized as a key step in the synthesis of complex, multi-heterocyclic molecules. nih.govmdpi.comsemanticscholar.org For example, it has been used to construct star-shaped molecules containing diverse heterocycles and to functionalize pyrimidine (B1678525) derivatives. nih.govmdpi.comsemanticscholar.org It has also been applied to the synthesis of 5-(2-chloroquinolin-3-yl)oxazole and pimprinine (B1677892) analogues. nih.govmdpi.com

Table 2: Recent Applications of the Van Leusen Oxazole Synthesis

| Aldehyde Substrate | Reagents | Key Feature/Product | Yield | Reference |

|---|---|---|---|---|

| Various aldehydes | TosMIC, K₂CO₃, Methanol (B129727) (in pressure reactor) | Reduced reaction time (20 mins) | Moderate to Good | sciforum.net |

| Aromatic aldehydes | TosMIC, Aliphatic halides (in ionic liquid) | One-pot synthesis of 4,5-disubstituted oxazoles | High | nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | TosMIC | 5-(2-Chloroquinolin-3-yl)oxazole | 83% | nih.govmdpi.com |

| Tri-aldehyde derivatives | TosMIC, K₂CO₃, Methanol | Star-shaped multi-heterocyclic molecules | Medium | nih.govsemanticscholar.org |

Multicomponent Reaction Strategies for Oxazole Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like oxazoles in a single step from three or more starting materials. nih.govnih.gov

A copper-catalyzed tandem oxidative cyclization involving benzylamines and 1,3-dicarbonyl compounds is a notable MCR for producing polysubstituted oxazoles. acs.org This reaction proceeds under mild conditions and offers good yields. acs.org

Another strategy involves the reaction of aminoazoles, carbonyl compounds, and various CH-acids such as 1,3-dicarbonyl compounds. nih.gov For example, 3-amino-1,2,4-triazole can react with aromatic aldehydes and acetylacetone (B45752) to form 4,7-dihydroazolo[1,5-a]pyrimidines. nih.gov While not directly forming a simple oxazole, these MCRs highlight the versatility of assembling complex heterocyclic systems.

The synthesis of tetrahydrobenzo[a]xanthene-11-ones via a one-pot, three-component condensation of 2-naphthol, various aldehydes, and cyclohexane-1,3-dione derivatives showcases another powerful MCR. fardapaper.ir This reaction can be catalyzed by a range of acidic catalysts, including ionic liquids. fardapaper.ir

Advanced Synthetic Strategies for Substituted this compound Derivatives

Functionalization of the Methyl Group at the 2-Position of Oxazoles

The methyl group at the 2-position of the oxazole ring is a key site for functionalization, enabling the synthesis of a variety of derivatives.

One common method involves bromination using N-bromosuccinimide (NBS) to yield the 2-bromomethyl derivative. orgsyn.org This intermediate is a versatile precursor for introducing other functional groups. For example, it can undergo displacement with sodium phenylsulfinate to form a sulfone, which can then be transformed into an aldehyde. orgsyn.org

The methyl group of 2-methyl azaarenes can be converted to an aldehyde via Kornblum oxidation, which involves an in-situ iodination followed by reaction with DMSO. researchgate.net This heteroaromatic aldehyde can then be trapped by nucleophiles to create diverse scaffolds. researchgate.net

Synthesis of this compound from Precursor Molecules

The synthesis of this compound typically starts from a pre-formed oxazole ring or a suitable acyclic precursor. A common method involves the direct bromination of 2-methyloxazole (B1590312). sci-hub.se

A general and regiocontrolled method for the synthesis of various bromooxazoles, including those with substitution at the 4-position, involves the lithiation of the corresponding oxazole followed by reaction with an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se For the synthesis of 2-bromo-4-methyloxazole, 4-methyloxazole (B41796) is treated with n-butyllithium and then DBTFE to give the product in good yield. sci-hub.se

The synthesis can also begin with commercially available precursors like 2-methyl-oxazole or its derivatives, which are then brominated using agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the C4 position. chemrxiv.org For instance, the bromination of an oxazole-5-carboxylate with NBS in a polar solvent system can lead to the formation of a 4-bromo ester, leaving the C2 position unsubstituted. chemrxiv.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-Disubstituted oxazoles |

| 2,4,5-Trisubstituted oxazoles |

| 2-Amino-1,3-oxazoles |

| Naphthooxazoles |

| 5-Vinyloxazoles |

| 4,5-Disubstituted oxazoles |

| 5-(2-Chloroquinolin-3-yl)oxazole |

| Pimprinine |

| 4,7-Dihydroazolo[1,5-a]pyrimidines |

| Tetrahydrobenzo[a]xanthene-11-ones |

| 2-Bromomethyl oxazole derivatives |

| 2-Bromo-4-methyloxazole |

| 4-Methyloxazole |

| Oxazole-5-carboxylate |

| 4-Bromo ester |

| Copper(II) bromide (CuBr₂) |

| Copper(II) acetate (Cu(OAc)₂) |

| tert-Butyl hydroperoxide (TBHP) |

| Iodine (I₂) |

| N,N-Dimethylformamide (DMF) |

| N-Bromosuccinimide (NBS) |

| Tosylmethyl isocyanide (TosMIC) |

| p-Toluenesulfinic acid |

| 1,2-Dibromo-1,1,2,2-tetrafluoroethane (DBTFE) |

| n-Butyllithium |

| 2-Naphthol |

| Acetylacetone |

| 3-Amino-1,2,4-triazole |

| Benzylamines |

| 1,3-Dicarbonyl compounds |

| Enamides |

| N,N-Dialkyl formamides |

| α-Oxocarboxylates |

| Isocyanides |

| Propargylamides |

| Allenylamides |

| Ortho-alkynylarylketones |

| Aldehydes |

| 2-Methyl azaarenes |

Mechanistic Investigations of 4 Bromo 2 Methyloxazole Reactions

Elucidation of Reaction Pathways in Complex Syntheses

The synthesis of complex molecules often involves multi-step sequences where the elucidation of each reaction pathway is critical for optimization and control. For reactions involving 4-bromo-2-methyloxazole, various mechanistic pathways have been proposed and studied, shedding light on the transformation of this building block into more complex structures.

Characterization of Radical Chain Mechanisms

Radical chain mechanisms are a key feature in certain reactions of this compound and its precursors. A notable example is the bromination of the methyl group at the 2-position of an oxazole (B20620) ring using N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator, which generates bromine radicals. These radicals then abstract a hydrogen atom from the methyl group, forming a carbon radical. This radical intermediate subsequently reacts with molecular bromine, which can be formed in situ from NBS, to yield the brominated product. The process is a self-sustaining chain reaction, characterized by initiation, propagation, and termination steps. lumenlearning.com

The propagation phase is the core of the chain reaction. lumenlearning.com In the context of allylic bromination, a comparable system, a radical intermediate is generated and stabilized by resonance, which favors substitution over addition to a double bond. lumenlearning.com This stabilized radical then reacts with a bromine source to form the product and regenerate the bromine radical, continuing the chain. lumenlearning.com

Identification of Organometallic and Carbanion Intermediates

Organometallic and carbanion intermediates play a pivotal role in many functionalization reactions of this compound. The formation of these intermediates allows for the introduction of a wide range of substituents onto the oxazole ring.

Organometallic Intermediates: Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of oxazole chemistry, palladium-catalyzed reactions are frequently employed. smolecule.comtandfonline.com These reactions often proceed through a catalytic cycle involving the formation of an organopalladium intermediate. For instance, in Suzuki-Miyaura coupling, an oxidative addition of the bromo-oxazole to a Pd(0) complex forms a Pd(II)-oxazole intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. tandfonline.commdpi.com The use of organolithium or Grignard reagents can also be used to generate organometallic species for subsequent reactions. solubilityofthings.com

Carbanion Intermediates: Carbanions are negatively charged carbon species that act as potent nucleophiles. libretexts.org In the chemistry of this compound, carbanions can be generated at various positions on the oxazole ring through deprotonation with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). smolecule.comsci-hub.se The position of deprotonation is influenced by the acidity of the C-H bonds on the ring, which can be affected by substituents. The resulting carbanion can then react with various electrophiles. sci-hub.se For example, the "halogen dance" reaction involves the rearrangement of a halogen atom on the oxazole ring, a process facilitated by the formation of a carbanion intermediate. smolecule.comchemrxiv.org The stability of the carbanion can be influenced by resonance and the hybridization of the charge-bearing atom. libretexts.org

A study on the functionalization of oxazole-5-carboxylate highlighted the formation of a 4-bromo ester via a carbanion intermediate. chemrxiv.org The use of LiHMDS and NBS in a polar solvent system led to the formation of a stable oxazole carbanion open form, resulting in bromination at the C4 position. chemrxiv.org

Detailed Studies of Catalytic Cycles in Transition Metal-Mediated Processes

The efficiency and selectivity of transition metal-mediated reactions hinge on the intricate details of the catalytic cycle. These cycles typically involve a series of elementary steps, including oxidative addition, transmetalation, migratory insertion, and reductive elimination. nih.gov

In palladium-catalyzed direct arylation reactions of oxazoles, different catalytic pathways have been proposed. One common pathway involves a Pd(II)/Pd(0) cycle where a Pd(II) intermediate is formed, which then undergoes reductive elimination to yield the product and a Pd(0) species. nih.gov Another proposed mechanism involves a Pd(II)/Pd(IV) cycle. nih.gov The specific pathway can be influenced by the choice of catalyst, ligands, base, and reaction conditions.

For instance, in the direct arylation of benzoxazoles, a cross-coupling type mechanism has been identified where an arylpalladium complex engages in a Passerini-type reaction with a 2-metallated benzoxazole (B165842) ring-open tautomer. beilstein-journals.org This leads to a ring-closed benzoxazol-2-yl(aryl)palladium complex, which then undergoes reductive elimination to give the 2-arylated product. beilstein-journals.org

The table below summarizes key intermediates and transformations in the reactions of this compound.

| Reaction Type | Key Intermediate(s) | Transformation |

| Radical Bromination | Carbon radical at the 2-methyl group | Hydrogen abstraction followed by reaction with Br₂ |

| Suzuki-Miyaura Coupling | Pd(II)-oxazole complex | Oxidative addition, transmetalation, reductive elimination |

| Halogen Dance | Oxazole carbanion | Base-mediated rearrangement of the bromine atom |

| Direct Arylation | Organopalladium species | C-H activation and C-C bond formation |

Understanding Regioselectivity and Stereoselectivity in Oxazole Derivatization

Controlling the regioselectivity and stereoselectivity in the derivatization of this compound is crucial for the synthesis of specific isomers of functionalized oxazoles.

Regioselectivity: The position at which a reaction occurs on the oxazole ring is determined by the electronic and steric properties of the ring and the attacking reagent. In electrophilic substitutions on the oxazole ring, the reaction generally occurs at the C5 position, which is the most electron-rich. tandfonline.com However, the presence of substituents can alter this preference. For nucleophilic substitutions, the reactivity order is typically C2 > C4 > C5. tandfonline.com

In the case of lithiation followed by electrophilic quench, the position of metalation is highly regioselective. Direct lithiation of oxazole itself occurs at the C2 position. sci-hub.se However, by introducing protecting groups, the regioselectivity can be directed to other positions. For instance, protecting the C2 position with a triisopropylsilyl (TIPS) group allows for regioselective metalation and subsequent bromination at the C5 position. sci-hub.se The choice of base and reaction conditions can also influence the regioselectivity of deprotonation and subsequent functionalization. sci-hub.se

Stereoselectivity: When new stereocenters are formed during the derivatization of this compound, controlling the stereochemical outcome is essential. This is particularly relevant in reactions such as asymmetric allylations or additions to chiral oxazole derivatives. For example, in the synthesis of complex natural products containing oxazole moieties, stereocontrolled reactions are employed to establish the desired stereochemistry. nih.gov The use of chiral catalysts or auxiliaries can induce facial selectivity in the approach of a reagent to the oxazole ring or a side chain, leading to the preferential formation of one stereoisomer over another.

Kinetic and Thermodynamic Profiling of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper mechanistic understanding and enabling process optimization.

Thermodynamic Profiling: Thermodynamic studies focus on the relative stabilities of reactants, intermediates, and products. By determining the change in Gibbs free energy (ΔG) for a reaction, one can predict the position of the equilibrium. In the context of this compound reactions, understanding the relative thermodynamic stabilities of different isomers or conformers can help explain the observed product distribution. For example, in the halogen dance reaction, the final position of the halogen is often dictated by the thermodynamic stability of the resulting isomer. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different species along the reaction coordinate, providing valuable thermodynamic insights. bohrium.com

The following table outlines the focus of kinetic and thermodynamic profiling in the study of this compound reactions.

| Profiling Type | Focus | Key Information Obtained |

| Kinetic | Reaction rates and their dependence on reaction parameters. | Rate laws, identification of rate-determining steps, influence of catalysts and intermediates on reaction speed. rsc.orgacs.org |

| Thermodynamic | Relative stabilities of reactants, intermediates, and products. | Equilibrium positions, prediction of major products based on stability, understanding reaction feasibility. |

Advanced Applications of 4 Bromo 2 Methyloxazole in Chemical Synthesis

Utilization as a Versatile Building Block for Diversified Organic Molecules

4-Bromo-2-methyloxazole serves as a foundational component for synthesizing a variety of organic molecules. smolecule.com The reactivity of the bromine atom at the fourth position of the oxazole (B20620) ring is a key feature, enabling several types of chemical transformations. smolecule.com Notable reactions include:

Palladium-Catalyzed Cross-Coupling Reactions: This compound is amenable to palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, to form crucial carbon-carbon bonds for the assembly of more intricate molecular architectures. smolecule.comsci-hub.se The utility of bromooxazoles as building blocks has been demonstrated in Suzuki-Miyaura reactions under parallel synthesis conditions. sci-hub.se

Nucleophilic Substitution: The bromine atom can be readily displaced by a range of nucleophiles, leading to the formation of new derivatives with diverse functional groups. smolecule.com

Halogen Dance Reaction: It can undergo rearrangement reactions facilitated by strong bases like lithium diisopropylamide, which allows for the synthesis of other substituted oxazoles. smolecule.com

The oxazole ring itself imparts specific chemical characteristics that make it a desirable structural motif in synthetic targets. smolecule.comijpsonline.com The strategic placement of the methyl group at the second position further influences its reactivity and the properties of the resulting molecules. smolecule.com

Role in Natural Product Total Synthesis Strategies

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively detailed in the provided search results, the broader class of oxazole-containing compounds is frequently found in natural products with a wide range of biological activities. sci-hub.se The synthesis of extended 2-substituted-4,5-diaryloxazoles has found applications in natural product synthesis, where the oxazole group can function as a masked carboxyl derivative. nih.gov The ability to functionalize bromooxazoles through cross-coupling reactions makes them valuable intermediates in the construction of complex natural product frameworks. sci-hub.seacs.org The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful method for constructing substituted alkynes and has been applied in numerous natural product syntheses. acs.org

Development of Novel Medicinal Chemistry Scaffolds and Intermediates

This compound is a significant starting material for the development of new drug candidates and medicinal chemistry scaffolds. smolecule.com The oxazole nucleus is a key component in many medicinally important compounds. bohrium.com The versatility of this compound allows for its incorporation into synthetic pathways to create diverse molecules with potential therapeutic applications. smolecule.coma2bchem.com Its derivatives are investigated for a variety of biological activities, making it a valuable tool for organic chemists in drug discovery. bohrium.coma2bchem.com The concept of a "scaffold" is central to medicinal chemistry, where a core structure is chemically modified to optimize potency, selectivity, and pharmacokinetic properties. lifechemicals.com

Research into Biological Activities of Oxazole Derivatives (e.g., antimitotic mechanisms, anticancer potential)

Derivatives of 2-methyloxazole (B1590312) have demonstrated significant biological activity, particularly in the realm of cancer treatment. smolecule.com Compounds structurally similar to this compound have shown potential as antimitotic agents that disrupt microtubule formation in cancer cells. smolecule.com Certain substituted oxazoles have been reported to bind to the colchicine (B1669291) site on tubulin, which inhibits tubulin polymerization and leads to apoptosis in cancer cells. smolecule.comresearchgate.net

For instance, a series of 2-methyl-4,5-disubstituted oxazoles were designed as cis-constrained analogues of combretastatin (B1194345) A-4 (CA-4), a potent antitubulin agent. researchgate.net Two compounds in this series, 4g and 4i , which feature a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl group at the 5-position of the 2-methyloxazole nucleus, respectively, displayed remarkable antiproliferative activity with IC₅₀ values in the nanomolar range. researchgate.net These compounds were found to inhibit tubulin polymerization at submicromolar concentrations and bind to the colchicine site. researchgate.net Furthermore, compound 4i was a strong inducer of apoptosis through the mitochondrial pathway and showed significant antitumor activity in a mouse syngeneic model at doses much lower than that required for a CA-4 prodrug. researchgate.net

| Compound | Substitution at C-5 of 2-methyloxazole | Antiproliferative Activity (IC₅₀) | Mechanism of Action |

| 4g | m-fluoro-p-methoxyphenyl | 0.35-4.6 nM | Binds to colchicine site of tubulin, inhibits tubulin polymerization. researchgate.net |

| 4i | p-ethoxyphenyl | 0.5–20.2 nM | Binds to colchicine site of tubulin, inhibits tubulin polymerization, induces apoptosis. researchgate.net |

These findings underscore the potential of this compound and its derivatives in the development of novel anticancer therapies. smolecule.com

Derivatives in Antimicrobial Research (e.g., fungicidal candidates, antiprotozoal activity)

The oxazole scaffold is a promising framework for the development of new antimicrobial agents. mdpi.com Derivatives of this compound are being investigated for their potential as fungicidal and antiprotozoal agents. ijpsonline.comresearchgate.net The oxazole ring is present in many compounds with antibacterial, antifungal, and antiprotozoal activities. ijpsonline.com

Research has shown that certain substituted oxazole derivatives exhibit antimicrobial properties. smolecule.comnih.gov For example, a series of novel pyrazole (B372694), oxazole, and imidazole (B134444) derivatives were synthesized and evaluated for their antibacterial potential against various strains, including Staphylococcus aureus and Escherichia coli. nih.gov While in this particular study the oxazole derivatives were less potent than the pyrazole and imidazole counterparts, they still demonstrated antibacterial activity. nih.gov

In another study, newly synthesized N-acyl-L-valine derivatives, including 1,3-oxazoles, were tested for their antimicrobial action. mdpi.com The results indicated that N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its corresponding 4H-1,3-oxazol-5-one derivative showed promising potential for developing novel antimicrobial agents against Gram-positive pathogens. mdpi.com Specifically, these compounds were highlighted for their potential to combat Enterococcus faecium biofilm-associated infections. mdpi.com

| Compound Class | Target Organisms | Potential Application |

| Pyrazole, oxazole, and imidazole derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial agents. nih.gov |

| N-acyl-L-valine derived 1,3-oxazoles | Gram-positive pathogens, Enterococcus faecium | Antimicrobial agents for biofilm-associated infections. mdpi.com |

The versatility of the oxazole scaffold allows for the synthesis of a wide range of derivatives with the potential for diverse antimicrobial applications. mdpi.comresearchgate.net

Contribution to Materials Science Research (e.g., development of new materials with specific functionalities)

This compound and its derivatives are also finding applications in materials science. smolecule.com The unique electronic and optical properties of these compounds make them suitable for the development of novel materials with specific functionalities, such as conductive or luminescent properties. smolecule.comsmolecule.com The synthesis and use of extended 2-substituted-4,5-diaryloxazoles have been explored in photochemistry, with potential applications in scintillation technology. nih.gov The inherent photochemical response of these compounds makes them interesting candidates for new materials. nih.gov

Application in Fluorescent Probe Development

While direct applications of this compound in fluorescent probe development were not explicitly detailed, the broader class of oxazole derivatives is utilized in this area. For example, 2-(2′-hydroxyphenyl)thiazole-4-carboxaldehyde has been used to create a fluorescent probe for the sequential detection of specific ions. researchgate.net The development of bifunctional fluorescent probes is an active area of research for studying biological systems, such as protein dynamics. nih.gov These probes can be designed to have specific spectroscopic properties that are sensitive to their local chemical environment, which can be exploited to report on changes in protein conformation. nih.gov Given the photochemical properties of some oxazole derivatives, it is plausible that compounds derived from this compound could be developed into fluorescent probes for various applications. nih.gov

Theoretical and Computational Research on 4 Bromo 2 Methyloxazole and Oxazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 4-bromo-2-methyloxazole. ornl.govgoogle.com These ab initio and Density Functional Theory (DFT) methods allow for the detailed investigation of electronic structure, which in turn dictates the molecule's reactivity and physical properties. researchgate.netsfu.ca

For oxazole (B20620) derivatives, calculations such as net charges, bond lengths, dipole moments, and heats of formation are used to predict their behavior. researchgate.net The distribution of electron density, for instance, highlights potential sites for nucleophilic or electrophilic attack. In oxazole systems, the oxygen and nitrogen atoms contribute significantly to the electron density. researchgate.net The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

Relativistic Chemical Shift Calculations and their Implications

When heavy atoms like bromine are present in a molecule, relativistic effects become important for accurately predicting properties such as NMR chemical shifts. researchgate.netrsc.org Four-component relativistic calculations have become a mature and routine method for studying the NMR properties of large organic compounds containing heavy elements. researchgate.net These calculations are crucial for unequivocally establishing the structure of halogenated compounds where conventional NMR methods may be ambiguous. researchgate.net

Relativistic effects can be broken down into scalar and spin-orbit contributions. researchgate.net For molecules containing heavy elements, these effects are significant and cannot be adequately described by non-relativistic methods. researchgate.net The accuracy of these theoretical predictions of NMR parameters is vital for the structural characterization of natural and synthetic compounds. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These studies are central to medicinal chemistry for discovering and optimizing drug candidates.

Docking studies can predict the binding affinity and orientation of a ligand within the active site of a protein. dntb.gov.ua For example, derivatives of oxazole have been docked against various protein targets to elucidate their mechanism of action. dntb.gov.ua The binding energy, often expressed in kcal/mol, indicates the strength of the interaction. These studies can reveal key interactions like hydrogen bonding and π-π stacking that are crucial for binding. The bromophenyl group in related compounds can enhance binding affinity through halogen bonding.

Prediction and Validation of Reaction Pathways and Transition States

Computational chemistry plays a vital role in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that connect reactants to products. This is particularly valuable in understanding the synthesis of complex molecules like this compound.

Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, such as cycloaddition reactions used to form the oxazole ring. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the feasibility of a proposed synthetic route. For instance, computational studies can validate the regioselectivity of reactions, such as the selective bromination of an oxazole ring. These theoretical predictions can then be validated by experimental kinetic data.

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-Activity Relationship (SAR) studies are essential for the rational design of new compounds with improved biological activity. tandfonline.comacs.org SAR explores how modifications to the chemical structure of a compound affect its biological potency. tandfonline.com

For oxazole derivatives, SAR studies have revealed the importance of different substituents on the oxazole ring for various pharmacological activities, including antibacterial and anticancer effects. tandfonline.comkcl.ac.uk Computational methods can contribute significantly to SAR by predicting the effect of structural changes on properties like binding affinity and electronic distribution. For example, the introduction of different groups at various positions on the oxazole scaffold can be modeled to predict their impact on interaction with a biological target. acs.org This allows for the prioritization of synthetic targets and a more efficient drug discovery process.

Interactive Table of Calculated Properties for Oxazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Oxazole | -9.5 | 1.5 | 11.0 | 1.5 |

| 2-Methyloxazole (B1590312) | -9.2 | 1.6 | 10.8 | 1.7 |

| 4-Methyloxazole (B41796) | -9.3 | 1.4 | 10.7 | 1.8 |

| 5-Methyloxazole | -9.1 | 1.6 | 10.7 | 1.4 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Future Directions and Emerging Research Avenues

Development of Sustainable and Eco-friendly Synthetic Routes for Halogenated Oxazoles

The synthesis of halogenated oxazoles, including 4-Bromo-2-methyloxazole, has traditionally relied on methods that often involve hazardous reagents and solvents. The future of fine chemical manufacturing is increasingly focused on green chemistry principles, aiming to reduce environmental impact and enhance safety and efficiency. ijpsonline.commdpi.com

Current research is exploring several eco-friendly strategies for the synthesis of halogenated oxazoles:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption for the synthesis of oxazole (B20620) derivatives. ijpsonline.commdpi.com For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved through microwave irradiation of p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate reaction rates under milder conditions, often with improved yields. ijpsonline.commdpi.com This method has been successfully used for the synthesis of various heterocyclic compounds. ijpsonline.com

Use of Greener Solvents: The replacement of hazardous solvents like carbon tetrachloride (CCl₄) with more benign alternatives is a key focus. For example, the bromination of oxazole precursors using N-Bromosuccinimide (NBS) in methanol (B129727) offers a more sustainable option than traditional methods using CCl₄. Iodine-catalyzed reactions in water also present a promising green alternative for the synthesis of polyarylated oxazoles. researchmap.jp

Ionic Liquids: These compounds can act as both solvents and catalysts, often leading to improved reaction efficiency and easier product separation. The use of ionic liquids like [bmim][BF4] with an in-situ brominating agent has been reported for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com

A comparative analysis of traditional versus green synthetic approaches highlights the potential for more sustainable production of halogenated oxazoles.

| Parameter | Traditional Method (e.g., NBS in CCl₄) | Greener Alternative (e.g., NBS in MeOH/NaOMe) |

| Solvent | Carbon tetrachloride (Non-polar, toxic) | Methanol (Polar, less toxic) |

| Conditions | Often requires radical initiators (e.g., UV light) | Can proceed under mild thermal conditions |

| Reaction Time | Can be lengthy (e.g., 12-24 hours) | Often shorter (e.g., 4-6 hours) |

| Environmental Impact | High due to hazardous solvent | Lower, aligns with green chemistry principles |

This table provides a generalized comparison and specific outcomes may vary based on the substrate and detailed reaction conditions.

The development of these sustainable methods is crucial for the large-scale and environmentally responsible production of this compound and other halogenated heterocycles.

Chemo- and Regioselective Functionalization of Multi-Halogenated Oxazole Derivatives

The presence of multiple halogen atoms on an oxazole ring offers a rich platform for selective chemical modifications, allowing for the stepwise introduction of different functional groups. Starting with a di- or tri-halogenated oxazole, chemists can exploit the differential reactivity of the halogen atoms to achieve chemo- and regioselective functionalization.

For a hypothetical di-halogenated oxazole, such as a bromo-iodo-substituted oxazole, the greater reactivity of the iodine atom in palladium-catalyzed cross-coupling reactions would allow for selective functionalization at the iodo-position, leaving the bromo-position intact for subsequent transformations. This selective reactivity is a powerful tool for building molecular complexity.

Key strategies for the selective functionalization of halogenated oxazoles include:

Selective Bromination: The bromination of 2-methyl-4-substituted oxazoles with NBS can be controlled to achieve chemoselective monobromination at the 5-position. This regioselectivity is influenced by the electronic and steric properties of the substituents on the oxazole ring.

Halogen Dance Reaction: This fascinating rearrangement, often facilitated by a strong base like lithium diisopropylamide (LDA), can allow for the migration of a halogen atom to a different position on the oxazole ring. smolecule.com This provides access to isomers that may not be directly accessible through other synthetic routes.

Orthogonal Coupling Strategies: In a multi-halogenated oxazole, the different halogens (e.g., I, Br, Cl) can be addressed sequentially using different catalytic systems or reaction conditions. For instance, a Sonogashira coupling might be performed at an iodo-substituted position, followed by a Suzuki coupling at a bromo-substituted position.

The ability to selectively functionalize multi-halogenated oxazoles is critical for the synthesis of complex natural products and pharmaceutical agents.

Integration of this compound into Automated Synthesis Platforms and Parallel Synthesis

The demand for large libraries of diverse small molecules for high-throughput screening in drug discovery has driven the development of automated synthesis platforms. akjournals.com Continuous flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and the ability to perform multi-step reactions in a streamlined fashion. researchgate.netrsc.org

This compound is an ideal candidate for integration into such automated platforms. Its reactive bromine handle allows for a wide range of diversification reactions, such as cross-coupling, amination, and etherification. By feeding a stream of this compound into a flow reactor and sequentially introducing different reagents, a large library of derivatives can be rapidly synthesized.

Advantages of Automated Synthesis for this compound Derivatives:

| Feature | Benefit for Library Synthesis |

| Precise Control | Precise control over reaction time, temperature, and stoichiometry leads to higher purity and reproducibility. |

| Miniaturization | Small reaction volumes reduce waste and allow for the screening of a wider range of reaction conditions. |

| Multi-step Sequences | Intermediates can be generated and used in subsequent steps without isolation, streamlining the synthesis of complex molecules. akjournals.com |

| High-Throughput | The automated nature of these platforms enables the rapid generation of hundreds or thousands of compounds for biological screening. |

The integration of this compound into automated synthesis platforms could significantly accelerate the discovery of new bioactive molecules derived from this versatile scaffold.

Exploration of Novel Catalytic Systems for Oxazole Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems continues to expand the toolkit available to chemists. For the transformation of this compound, several classes of catalysts are of particular interest.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions on bromo-substituted heterocycles. beilstein-journals.orgorganic-chemistry.org Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all well-established methods for forming new carbon-carbon and carbon-nitrogen bonds at the 4-position of this compound. beilstein-journals.orgtandfonline.com

Copper Catalysis: Copper-based catalysts offer a more economical alternative to palladium for certain transformations. They have been shown to be effective for the C-H activation and alkynylation of oxadiazoles, suggesting their potential for similar reactions on this compound. researchgate.net

Nickel Catalysis: Nickel catalysts have emerged as powerful tools for the C-H alkylation of azoles with alkyl halides, offering high chemo- and regioselectivity. mdpi.com This could provide a direct route to 4-alkyl-2-methyloxazoles from this compound.

Gold Catalysis: Gold catalysts are known to activate alkynes and have been used in the synthesis of functionalized oxazoles. organic-chemistry.org While less common for transformations of bromo-oxazoles, their unique reactivity profile may open up new avenues for research.

Photoredox Catalysis: Visible light-induced photoredox catalysis has gained prominence as a mild and efficient method for a variety of organic transformations, including the synthesis of oxazoles. bohrium.com This approach could be explored for novel functionalizations of this compound.

The exploration of these and other novel catalytic systems will undoubtedly lead to new and more efficient ways to utilize this compound as a synthetic building block.

Expanding the Scope of this compound in Interdisciplinary Research Fields

The versatility of this compound makes it a valuable tool in a growing number of interdisciplinary research areas.

Medicinal Chemistry: The oxazole ring is a common motif in biologically active compounds. Derivatives of this compound have shown promise as anticancer agents, with some compounds reported to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule polymerization and inducing apoptosis in cancer cells. smolecule.com The bromo-substituent provides a convenient handle for the synthesis of analogues with improved potency and pharmacokinetic properties.

Materials Science: The unique electronic and optical properties of the oxazole ring make it an attractive component for novel materials. smolecule.com this compound could be used as a monomer or precursor for the synthesis of conductive polymers or as a component in organic light-emitting diodes (OLEDs).

Chemical Biology: The ability to functionalize this compound with fluorescent dyes, biotin (B1667282) tags, or other reporter groups makes it a useful scaffold for the development of chemical probes. smolecule.com These probes can be used to study the interactions of oxazole-containing molecules with biological targets, such as enzymes and receptors.

The continued exploration of this compound and its derivatives in these and other interdisciplinary fields is expected to yield new discoveries and applications with significant scientific and societal impact.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-methyloxazole in laboratory settings?

- Methodology : The synthesis typically involves halogenation or cyclization reactions. For brominated heterocycles, a common approach is reacting a pre-functionalized oxazole precursor (e.g., 2-methyloxazole) with brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Refluxing in solvents such as dichloromethane or acetonitrile at 60–80°C for 12–24 hours ensures complete conversion. Post-reaction, workup includes quenching with ice water, extraction with ethyl acetate, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring reaction progress by TLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The methyl group (2-CH₃) appears as a singlet near δ 2.5 ppm (¹H) and δ 15–20 ppm (¹³C). Bromine’s inductive effect deshields adjacent carbons, shifting the oxazole ring carbons to δ 140–160 ppm.

- IR : Stretching vibrations for C-Br appear at 500–600 cm⁻¹, while oxazole C=N/C-O bands are observed at 1600–1700 cm⁻¹.

- Mass Spectrometry (EI-MS) : The molecular ion peak [M]⁺ is expected at m/z 162 (for C₄H₄BrNO), with characteristic fragmentation patterns (e.g., loss of Br•, m/z 83). High-resolution MS (HRMS) validates the empirical formula .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store in amber glass containers at 2–8°C, away from oxidizing agents.

- In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Use software like Gaussian or ORCA to model the molecule’s geometry and electron density. The Colle-Salvetti correlation-energy functional (LSDA or B3LYP) calculates HOMO-LUMO gaps, polarizability, and electrostatic potential maps. Basis sets (e.g., 6-31G*) are selected for bromine atoms. Results validate experimental NMR chemical shifts and reactivity trends (e.g., electrophilic substitution sites) .

Q. What crystallographic techniques resolve the solid-state structure of this compound derivatives?

- Methodology :

- Grow single crystals via slow evaporation (e.g., ethanol/water). Collect X-ray diffraction data using a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Solve structures with SHELXL: Refinement includes anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically. Disorder in the crystal lattice (common in brominated compounds) is resolved using PART instructions. CCDC deposition validates the structure .

Q. How can biological activity assays evaluate this compound’s pharmacological potential?

- Methodology :

- Conduct in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines).

- For antimicrobial activity, use agar diffusion assays against Gram-positive/negative bacteria. MIC values are determined via broth microdilution.

- Metabolic stability is assessed using liver microsomes (e.g., human CYP450 enzymes). LC-MS quantifies metabolite formation .

Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?

- Methodology :

- Perform Suzuki-Miyaura coupling with arylboronic acids: Catalyze with Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C. Monitor regioselectivity (C4 vs. C5 substitution) via GC-MS.

- Kinetic studies (variable-temperature NMR) and Hammett plots correlate substituent effects with reaction rates. Computational modeling (DFT) identifies transition states and charge distribution in the rate-determining step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。